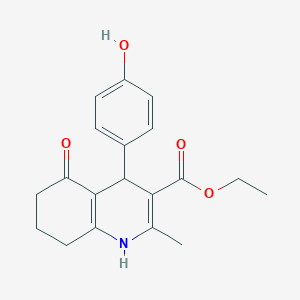![molecular formula C18H16N2O4 B5024911 8-[3-(4-nitrophenoxy)propoxy]quinoline](/img/structure/B5024911.png)
8-[3-(4-nitrophenoxy)propoxy]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[3-(4-nitrophenoxy)propoxy]quinoline, also known as NPQ, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields of research. NPQ is a quinoline derivative that has been synthesized using different methods, and its mechanism of action has been studied in detail.
作用機序
The mechanism of action of 8-[3-(4-nitrophenoxy)propoxy]quinoline involves the formation of a complex with metal ions, which results in a change in the fluorescence emission of this compound. The binding of metal ions to this compound alters the electronic structure of the molecule, leading to a change in its absorption and emission spectra. This change in fluorescence emission can be used to detect and quantify the concentration of metal ions in a sample.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to cause any significant adverse effects on living organisms. However, its potential application in biological systems is limited due to its poor water solubility and membrane permeability. Further research is needed to improve the bioavailability and biocompatibility of this compound for its use in biological systems.
実験室実験の利点と制限
8-[3-(4-nitrophenoxy)propoxy]quinoline has several advantages over other fluorescent probes, including its high selectivity and sensitivity for metal ions, low toxicity, and stability under different experimental conditions. However, its limitations include its poor water solubility, which can affect its performance in aqueous solutions, and its limited application in biological systems due to its poor membrane permeability.
将来の方向性
Future research on 8-[3-(4-nitrophenoxy)propoxy]quinoline should focus on improving its water solubility and membrane permeability for its use in biological systems. Additionally, efforts should be made to develop new synthetic methods for this compound that are more efficient and cost-effective. Other areas of research that can benefit from this compound include the development of new sensors for environmental monitoring and medical diagnostics, as well as the study of metal ion transport and signaling in biological systems.
Conclusion:
In conclusion, this compound is a promising fluorescent probe that has gained attention in the scientific community due to its potential application in various fields of research. Its high selectivity and sensitivity for metal ions make it a promising candidate for developing sensors for environmental monitoring and medical diagnostics. Further research is needed to improve its water solubility and membrane permeability for its use in biological systems and to develop new synthetic methods that are more efficient and cost-effective.
合成法
8-[3-(4-nitrophenoxy)propoxy]quinoline can be synthesized using different methods, including the reaction of 8-hydroxyquinoline with 3-(4-nitrophenoxy)propyl bromide in the presence of a base. Another method involves the reaction of 8-hydroxyquinoline with 3-(4-nitrophenoxy)propyl chloride in the presence of a base and a phase-transfer catalyst. Both methods have been reported to yield high purity this compound.
科学的研究の応用
8-[3-(4-nitrophenoxy)propoxy]quinoline has been extensively studied for its potential application in various fields of research. One of the main areas of interest is its use as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind to metal ions such as Zn2+, Cd2+, and Hg2+ with high sensitivity and specificity. This property makes this compound a promising candidate for developing sensors for environmental monitoring and medical diagnostics.
特性
IUPAC Name |
8-[3-(4-nitrophenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-20(22)15-7-9-16(10-8-15)23-12-3-13-24-17-6-1-4-14-5-2-11-19-18(14)17/h1-2,4-11H,3,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOODWZBZSCQRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCOC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197967 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5024834.png)
![1-(4-methoxyphenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5024838.png)
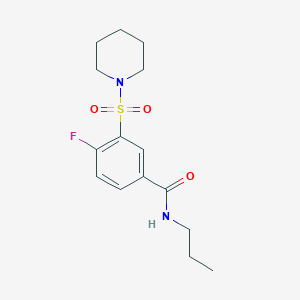
![N-(tert-butyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5024855.png)
![2,4-dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5024863.png)
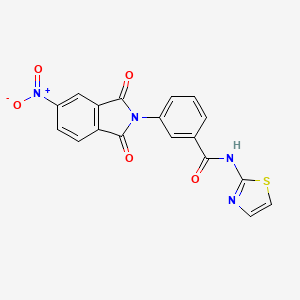
![1-(4-bromophenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5024896.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-N'-(4-methoxyphenyl)urea](/img/structure/B5024901.png)
![N-benzyl-1-cyclopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5024903.png)
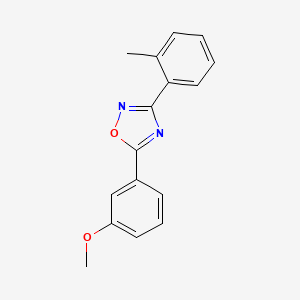
![1-bromo-2-[3-(3-methoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5024912.png)
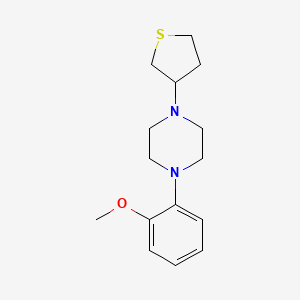
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5024923.png)
